An In-depth Technical Guide to the Physicochemical Properties of 6-Fluorochroman
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluorochroman
Foreword: Navigating the Known and the Unknown
To our fellow researchers, scientists, and drug development professionals, this technical guide serves as a comprehensive resource on the physicochemical properties of 6-Fluorochroman. In the landscape of medicinal chemistry, chroman scaffolds are of significant interest, and the introduction of a fluorine atom at the 6-position can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions. While the derivatives of 6-Fluorochroman, notably 6-Fluorochroman-2-carboxylic acid and 6-Fluorochroman-4-one, are well-documented due to their roles as key intermediates in the synthesis of pharmaceuticals like Nebivolol[1][2][3][4], the parent molecule, 6-Fluorochroman, remains less characterized in publicly available literature.
This guide is structured to provide a thorough understanding of what is known, and equally importantly, to equip you with the methodologies to explore what is not. We will begin by contextualizing the importance of 6-Fluorochroman, then present the available physicochemical data, and dedicate a significant portion of this document to detailed, field-proven experimental protocols for the determination of its key properties. Our objective is to empower your research by providing not just data, but also the practical knowledge to generate it.
The Strategic Importance of the 6-Fluorochroman Scaffold
The chroman ring system, a bicyclic ether, is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds, including vitamin E. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, improved binding affinity through favorable electrostatic interactions, and altered lipophilicity, which can in turn modulate absorption, distribution, metabolism, and excretion (ADME) properties.
The 6-position of the chroman ring is a strategic point for substitution, as modifications at this site can influence the electronic properties of the aromatic ring and its interactions with biological targets. 6-Fluorochroman, therefore, represents a valuable building block for the synthesis of novel therapeutic agents across various disease areas.
Physicochemical Properties of 6-Fluorochroman: A Current Overview
General and Physical Properties
| Property | 6-Fluorochroman | 6-Fluorochroman-4-one | 6-Fluorochroman-2-carboxylic acid | Source(s) |
| CAS Number | 82070-01-7 | 66892-34-0 | 99199-60-7 | [5][6][7] |
| Molecular Formula | C₉H₉FO | C₉H₇FO₂ | C₁₀H₉FO₃ | [5][6][7] |
| Molecular Weight | 152.17 g/mol | 166.15 g/mol | 196.18 g/mol | [5][6][7] |
| Appearance | Powder | Light yellow powder/solid | White to off-white solid | [8][9] |
| Melting Point | Not available | 114 - 116 °C | 129.2 - 130.3 °C | [8] |
| Boiling Point | Not available | Not available | 358.0 ± 42.0 °C (Predicted) | |
| Density | Not available | Not available | 1.364 ± 0.06 g/cm³ (Predicted) |
Solubility and Partitioning Behavior
A qualitative understanding of 6-Fluorochroman's solubility has been reported by some suppliers.
| Solvent | Solubility | Source(s) |
| Chloroform | Soluble | [9] |
| Dichloromethane | Soluble | [9] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [9] |
| Water | Soluble | [10] |
The octanol-water partition coefficient (logP) is a critical parameter for predicting a drug's pharmacokinetic properties. While an experimental logP for 6-Fluorochroman is not available, its determination is highly recommended for any drug discovery program.
Acidity/Basicity
The pKa of 6-Fluorochroman is not expected to be significant in the physiological pH range, as it lacks readily ionizable functional groups. However, understanding the electronic influence of the fluorine atom on the aromatic ring is crucial for predicting its interaction with biological targets.
Synthesis of 6-Fluorochroman: A Proposed Pathway
While a specific, detailed synthesis protocol for 6-Fluorochroman is not extensively reported, a plausible route can be inferred from the well-documented synthesis of its derivatives, such as 6-Fluorochroman-2-carboxylic acid, which often starts from 4-fluorophenol[11].
A potential synthetic approach could involve the following key steps:
-
Alkylation of 4-Fluorophenol: Reaction of 4-fluorophenol with an appropriate three-carbon building block, such as acrolein or a protected equivalent, under basic conditions to form a phenoxy-propanal or a related intermediate.
-
Reductive Cyclization: Subsequent intramolecular cyclization and reduction to form the chroman ring system.
Caption: Proposed synthetic pathway for 6-Fluorochroman.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 6-Fluorochroman. These protocols are designed to be self-validating and are based on established laboratory practices.
Melting Point Determination
Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.
Protocol:
-
Sample Preparation: Finely powder a small amount of dry 6-Fluorochroman.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 10-15 °C/minute for a preliminary determination.
-
Refined Measurement: For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C/minute starting from approximately 10 °C below the preliminary melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Caption: Workflow for melting point determination.
Boiling Point Determination
Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and is a key indicator of volatility.
Protocol:
-
Apparatus Setup: Place a small amount of 6-Fluorochroman into a small test tube. Invert a sealed-end capillary tube into the liquid.
-
Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., mineral oil).
-
Observation: Heat the bath gently and observe for a continuous stream of bubbles emerging from the capillary tube.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
-
Pressure Correction: Record the atmospheric pressure and, if necessary, correct the observed boiling point to standard pressure.
Solubility Determination (Shake-Flask Method)
Causality: Understanding a compound's solubility in various solvents is crucial for formulation development and for designing biological assays.
Protocol:
-
Sample Preparation: Add an excess amount of 6-Fluorochroman to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of 6-Fluorochroman using a validated analytical method (e.g., HPLC-UV).
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Caption: Shake-flask method for solubility determination.
LogP Determination (HPLC Method)
Causality: The logP value is a measure of a compound's lipophilicity and is a key determinant of its ADME properties. The HPLC method provides a rapid and reliable alternative to the traditional shake-flask method.
Protocol:
-
Column and Mobile Phase: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known logP values to generate a calibration curve of log k' (logarithm of the retention factor) versus logP.
-
Sample Analysis: Inject a solution of 6-Fluorochroman and determine its retention time.
-
Calculation: Calculate the log k' for 6-Fluorochroman and use the calibration curve to determine its logP value.
Spectral Analysis
Causality: Spectroscopic techniques provide definitive structural confirmation and information about the chemical environment of atoms within the molecule.
Protocol:
-
Sample Preparation: Dissolve a few milligrams of 6-Fluorochroman in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a ¹H NMR spectrum to determine the number of different types of protons, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons).
-
¹³C NMR: Acquire a ¹³C NMR spectrum to determine the number of different types of carbon atoms and their chemical environments.
-
2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively, for unambiguous structural assignment.
Protocol:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (if liquid) or as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory (if solid).
-
Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C-H stretching of the aromatic and aliphatic regions, C-O stretching of the ether).
Protocol:
-
Sample Introduction: Introduce a dilute solution of 6-Fluorochroman into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Mass Analysis: Obtain the mass spectrum, which will show the molecular ion peak corresponding to the molecular weight of the compound.
-
High-Resolution Mass Spectrometry (HRMS): For confirmation of the elemental composition, perform HRMS to obtain a highly accurate mass measurement.
-
Tandem Mass Spectrometry (MS/MS) (Optional): Induce fragmentation of the molecular ion to obtain structural information from the resulting fragment ions.
Conclusion and Future Directions
6-Fluorochroman is a molecule of significant potential in the field of drug discovery. This guide has aimed to provide a comprehensive overview of its known physicochemical properties and, more importantly, to empower researchers with the practical tools to further characterize this important scaffold. The lack of extensive public data on 6-Fluorochroman presents an opportunity for further research to fill these knowledge gaps. The experimental determination of its melting point, boiling point, density, logP, and detailed spectral analysis will be invaluable to the scientific community and will undoubtedly facilitate its application in the development of novel therapeutics.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. [Link]
-
IUCr. (2015). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. [Link]
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LookChem. (n.d.). 6-fluoro-3,4-dihydro-2h-chromene. [Link]
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BDL.cz. (n.d.). 6-Fluorochroman-2-carboxylic Acid. [Link]
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Tianming Pharmaceutical. (n.d.). 6-Fluorochroman-2-Carboxylic Acid. [Link]
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LookChem. (n.d.). 303176-46-7. [Link]
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Coompo. (n.d.). 6-Fluorochroman. [Link]
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ChemBuyersGuide.com, Inc. (n.d.). United States Biological (Page 74). [Link]
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PubChem. (n.d.). 2-(((S)-2-((R)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol. [Link]
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